molecular formula C13H25NO2 B14903229 n-((1-Hydroxycycloheptyl)methyl)pentanamide

n-((1-Hydroxycycloheptyl)methyl)pentanamide

Cat. No.: B14903229
M. Wt: 227.34 g/mol
InChI Key: CVRIJBKASAALNC-UHFFFAOYSA-N
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Description

n-((1-Hydroxycycloheptyl)methyl)pentanamide is an organic compound with the molecular formula C13H25NO2 It is characterized by the presence of a hydroxycycloheptyl group attached to a pentanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-((1-Hydroxycycloheptyl)methyl)pentanamide typically involves the reaction of cycloheptanone with formaldehyde and a suitable amine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the final product through a series of steps involving reduction and amide formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the process.

Chemical Reactions Analysis

Types of Reactions

n-((1-Hydroxycycloheptyl)methyl)pentanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The amide group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Scientific Research Applications

n-((1-Hydroxycycloheptyl)methyl)pentanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of n-((1-Hydroxycycloheptyl)methyl)pentanamide involves its interaction with specific molecular targets and pathways. The hydroxy group and amide functionality play crucial roles in its reactivity and interactions with biological molecules. These interactions can lead to various biological effects, including modulation of enzyme activity and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-N-[(1-hydroxycycloheptyl)methyl]pentanamide: Similar in structure but with an additional hydroxy group.

    N-methylpentanamide: Lacks the hydroxycycloheptyl group, resulting in different chemical properties.

Uniqueness

n-((1-Hydroxycycloheptyl)methyl)pentanamide is unique due to the presence of the hydroxycycloheptyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C13H25NO2

Molecular Weight

227.34 g/mol

IUPAC Name

N-[(1-hydroxycycloheptyl)methyl]pentanamide

InChI

InChI=1S/C13H25NO2/c1-2-3-8-12(15)14-11-13(16)9-6-4-5-7-10-13/h16H,2-11H2,1H3,(H,14,15)

InChI Key

CVRIJBKASAALNC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NCC1(CCCCCC1)O

Origin of Product

United States

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